

# Spectroscopic Profile of Bucharaine: A Technical Guide

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## Compound of Interest

Compound Name: Bucharaine

Cat. No.: B000069

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This technical guide provides a comprehensive overview of the spectroscopic data for **Bucharaine**, a monoterpenoid quinoline alkaloid. The information presented herein is essential for the identification, characterization, and further development of this natural product.

## Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HR-MS) has been instrumental in determining the elemental composition and exact mass of **Bucharaine**.

Table 1: High-Resolution Mass Spectrometry Data for **Bucharaine**

Ion Mode	Measured m/z	Molecular Formula	Calculated Exact Mass
Negative	330.1711 ([M-H] <sup>-</sup> )	C <sub>19</sub> H <sub>25</sub> NO <sub>4</sub>	331.178358

Experimental Protocol: Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight (LC-ESI-QTOF) Mass Spectrometry

The mass spectrometric data was acquired using an Agilent 1200 RRLC system coupled with an Agilent 6520 QTOF mass spectrometer.<sup>[1]</sup> The analysis was performed under the following conditions:

- Ion Mode: Negative[1]
- Column: Agilent C8 Cartridge Column (2.1x30mm, 3.5  $\mu$ m) as a guard column, and an Agilent SB-Aq column (2.1x50mm, 1.8  $\mu$ m) as the analytical column.[1]
- Column Temperature: 60 °C[1]
- Mobile Phase:
  - Solvent A: Water with 0.2% acetic acid[1]
  - Solvent B: Methanol with 0.2% acetic acid[1]
- Flow Rate: 0.6 ml/min[1]
- Gradient: A linear gradient from 98% A and 2% B to 2% A and 98% B over 13 minutes, followed by a 6-minute hold at 2% A and 98% B, and a 5-minute re-equilibration at 98% A and 2% B.[1]
- Retention Time: 8.276 minutes[1]
- Scan Range: m/z 100-1000[1]

## Nuclear Magnetic Resonance (NMR) Spectroscopy

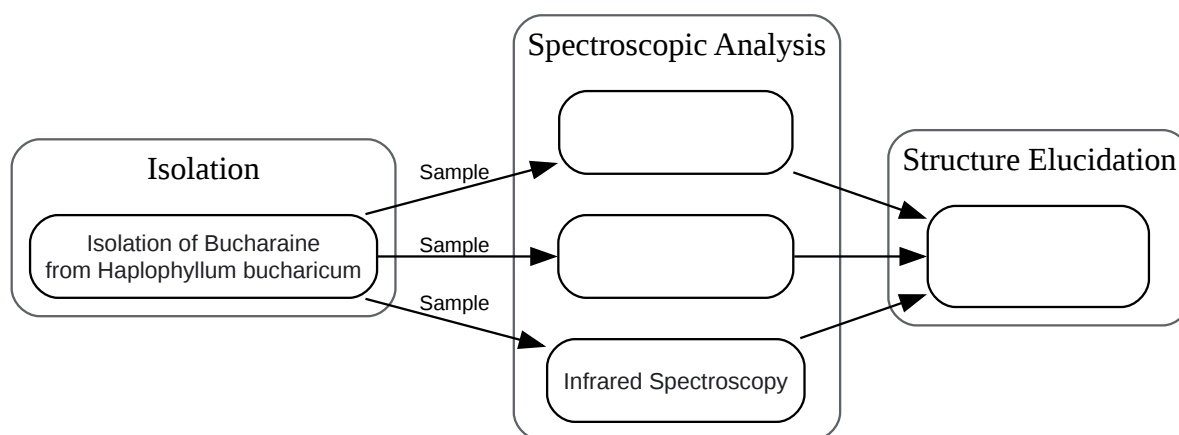
$^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy are crucial for elucidating the detailed chemical structure of **Bucharaine**. While specific tabular data for **Bucharaine** is not readily available in the public domain, the initial structure elucidation relied on these techniques to identify the various proton and carbon environments within the molecule.[2] This includes signals corresponding to aromatic, olefinic, and aliphatic protons, as well as carbons in different chemical environments.

## Infrared (IR) Spectroscopy

The Infrared (IR) spectrum of **Bucharaine** would provide valuable information about its functional groups. While a specific spectrum for **Bucharaine** is not available, the IR spectra of quinoline, its core heterocyclic system, can offer insights into the expected absorption bands. For example, the IR spectrum of quinoline shows characteristic peaks for C-H stretching of the aromatic ring, C=C and C=N stretching vibrations, and out-of-plane bending vibrations.

## Experimental Workflows

The general workflow for the spectroscopic analysis of **Bucharaine** is outlined below.



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A generalized workflow for the isolation and spectroscopic characterization of **Bucharaine**.

This guide summarizes the currently available spectroscopic data for **Bucharaine**. Further research to obtain and publish detailed  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and IR spectral data in an accessible format would be highly beneficial for the scientific community.

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## References

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